molecular formula C8H9N3 B572984 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-89-1

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B572984
CAS No.: 1260384-89-1
M. Wt: 147.181
InChI Key: NNSRQNOTXYFHPT-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a nitrogen-containing heterocyclic compound that presents a versatile scaffold for pharmaceutical and biological chemistry research. The 1H-pyrrolo[2,3-c]pyridine core is a privileged structure in medicinal chemistry, and derivatives bearing substitutions at the 7-position have been investigated for their activity against various biological targets. Scientific studies on closely related analogs have shown that the 1H-pyrrolo[2,3-c]pyridine-7-amine structure is a key pharmacophore for developing potent potassium-competitive acid blockers (P-CABs), which are of significant interest for gastrointestinal research . Furthermore, structural analogs featuring the same core scaffold have been identified as novel, allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5), indicating potential applications in neuroscience research . The 4-methyl substituent on this specific derivative offers a site for further structural optimization and modulation of physicochemical properties. Researchers can utilize this compound as a critical building block in hit-to-lead optimization campaigns, exploring its utility in developing novel therapeutic agents for metabolic and neurological disorders. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSRQNOTXYFHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1h Pyrrolo 2,3 C Pyridin 7 Amine and Its Analogs

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The assembly of the fused pyrrole (B145914) and pyridine (B92270) rings, known as the 6-azaindole framework, can be achieved through several strategic approaches. researchgate.net These primarily include the annulation of a pyrrole ring onto a pre-existing pyridine cycle or, alternatively, the formation of the pyridine ring onto a pyrrole precursor. nbuv.gov.ua A third strategy involves the simultaneous formation of both rings. nbuv.gov.ua

The Bartoli reaction is a prominent and versatile method for constructing the pyrrolo[2,3-c]pyridine framework. nbuv.gov.ua This reaction typically involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form the indole (B1671886) ring system. wikipedia.org For the synthesis of pyrrolo[2,3-c]pyridines, the process starts with 2-halogen-3-nitropyridines which react with vinyl magnesium bromide. nbuv.gov.ua The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org

This methodology is particularly effective for producing 2-alkyl- or 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines. researchgate.netnbuv.gov.ua For instance, 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine can be prepared via the Bartoli reaction of 2-chloro-3-nitropyridine with three equivalents of 1-methyl-1-propenylmagnesium bromide. jst.go.jp The presence of a bulky substituent ortho to the nitro group is often crucial for the reaction's success as it facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement step. wikipedia.org The versatility and generally high yields of this method make it a widely applied strategy. nbuv.gov.ua

An alternative two-step approach can yield 2,3-unsubstituted 6-azaindoles with higher efficiency. This involves reacting 4-methyl-3-nitropyridines with reagents like dimethylacetamide dimethyl acetal (DMFDMA) to form enamines, which then undergo reductive cyclization to create the target pyrrolo[2,3-c]pyridines in yields that can approach 100%. researchgate.netnbuv.gov.ua

Cyclocondensation reactions provide an alternative route to the pyrrolopyridine core. These reactions involve the intramolecular cyclization of a suitably functionalized precursor to form the bicyclic ring system. As mentioned previously, the reductive cyclization of enamines derived from 4-methyl-3-nitropyridines is a high-yielding method for producing 2,3-unsubstituted 6-azaindoles. researchgate.netnbuv.gov.ua Another approach involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals, which has been developed for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones. enamine.net The cyclocondensation of enones with hydrazine derivatives is also a well-established method for synthesizing pyrazole rings and demonstrates the general principle of forming heterocyclic systems through condensation and cyclization. researchgate.net

Cross-Coupling Reactions in Pyrrolo[2,3-c]pyridine Synthesis

Modern cross-coupling reactions are indispensable tools for the functionalization of the pre-formed pyrrolopyridine core, allowing for the introduction of a wide variety of substituents at specific positions. Palladium-catalyzed reactions are particularly prominent in this context. ntnu.nonih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction has been effectively applied to the synthesis of substituted pyrrolopyridines and their analogs. ntnu.nonih.gov For example, a chemoselective Suzuki-Miyaura cross-coupling can be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, allowing for the introduction of aryl groups. ntnu.nonih.gov The reaction is valued for the stability and low toxicity of the organoboron reagents. nih.gov

The choice of catalyst and ligands, such as XPhos Pd G2/XPhos, can be critical to prevent side reactions like debromination. nih.gov This methodology has been used to synthesize a variety of C-6 substituted pyrrolo[2,3-d]pyrimidines by coupling a protected iodinated intermediate with various boronic esters. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Starting Material Boronic Acid/Ester Catalyst/Ligand Product Yield Reference
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine phenylboronic acid Pd2(dba)3 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine - nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 4-methoxyphenylboronic acid - 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine - nih.gov
SEM-protected iodinated pyrrolopyrimidine (6-chloropyridin-3-yl)boronic acid Pd(dppf)2Cl2 C-5 substituted pyrrolopyrimidine 64% nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. wikipedia.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. wikipedia.org Its development has provided a milder and more versatile alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

In the context of pyrrolopyridine synthesis, the Buchwald-Hartwig reaction is often used sequentially with other cross-coupling reactions. For instance, after a Suzuki-Miyaura coupling to install an aryl group, a subsequent Buchwald-Hartwig amination can be performed at a different position, such as C-4 on a chloropyrrolopyridine intermediate, to introduce a secondary amine. ntnu.nonih.gov The reaction's utility is demonstrated in the synthesis of various substituted pyrrolo[2,3-d]pyrimidine analogs, where it is used to couple a key chloropyridine intermediate with various amines. mdpi.com

Table 2: Examples of Buchwald-Hartwig Amination Reactions

Aryl Halide Amine Catalyst/Ligand Base Product Yield Reference
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine benzylamine - - N-((6-(benzylamino)pyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 54% mdpi.com
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine pyridin-2-ylmethanamine - - N-methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - mdpi.com
2-bromo-6-methyl pyridine (+/-)-trans-1,2-diaminocyclohexane [Pd2(dba)3] / (±)-BINAP NaOBut N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine 60% chemspider.com

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed reaction that forms aryl C-N or C-O bonds from aryl boronic acids and N-H or O-H containing compounds. wikipedia.orgorganic-chemistry.org A key advantage of this method over the palladium-catalyzed Buchwald-Hartwig reaction is that it can often be conducted at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by copper(II) acetate. organic-chemistry.org

The mechanism is believed to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the final product and a Cu(I) species. wikipedia.org While the provided outline specifies its use for pyrrolo[2,3-b]pyridine derivatives, the Chan-Lam coupling is a general method for N-arylation of various heterocycles. researchgate.net For example, a pyrrole can be coupled with an aryl boronic acid using pyridine as a ligand at room temperature to achieve a 93% yield. wikipedia.org The reaction tolerates a wide range of functional groups and offers a valuable, air-stable alternative pathway for creating C-N bonds in the synthesis of complex heterocyclic molecules. nih.gov

Functionalization and Derivatization Techniques

While specific methods for 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine are not detailed in the available literature, general strategies for related pyrrolopyridine isomers often involve palladium-catalyzed cross-coupling reactions.

Strategies for Amine Substitution at the 7-Position

For the related pyrrolo[2,3-b]pyridine scaffold, Buchwald-Hartwig amination is a key strategy for introducing amines. nih.govnih.gov This palladium-catalyzed cross-coupling reaction typically involves treating a halogenated (e.g., 4-chloro) pyrrolopyridine intermediate with a desired primary or secondary amine. nih.govnih.gov The choice of phosphine (B1218219) ligand (e.g., RuPhos) and reaction conditions is critical for achieving high conversion and yield. nih.gov In the synthesis of pyrrolo[2,3-c]pyridine-7-ones, which could be potential precursors, functionalization has been achieved via regioselective alkylation or arylation at the N6-position. enamine.net

Regioselective Modifications and Substituent Introduction

Achieving regioselectivity is a central challenge in the synthesis of complex heterocyclic compounds. For the 1H-pyrrolo[2,3-b]pyridine isomer, researchers have established chemoselective Suzuki-Miyaura cross-coupling at the C-2 position on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.govnih.govmdpi.com This allows for the introduction of aryl groups at a specific position while leaving the chloro-substituent available for subsequent reactions like amination. nih.govnih.govmdpi.com For the pyrrolo[2,3-c]pyridin-7-one core, alkylation and arylation reactions have been shown to proceed regioselectively to give N6-substituted derivatives. enamine.net

Challenges and Advancements in Synthetic Routes

The synthesis of functionalized pyrrolopyridines is often complicated by issues related to protecting groups, chemoselectivity, and the optimization of reaction conditions.

Deprotection Strategies and Formaldehyde-Related Side Products (e.g., Trimethylsilylethoxymethyl (SEM) Deprotection)

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common protecting group for the pyrrole nitrogen in azaindole synthesis. mdpi.com However, its removal can be challenging. nih.govnih.govmdpi.com Standard deprotection procedures, often involving trifluoroacetic acid (TFA) followed by a basic workup, are designed to release formaldehyde. mdpi.com This released formaldehyde can lead to undesired side reactions, such as the formation of complex tricyclic eight-membered ring systems through electrophilic aromatic substitution. nih.govnih.govmdpi.com This side product formation significantly lowers the yield of the desired deprotected compound. mdpi.com While alternative reagents like BF₃-OEt₂ have been explored, they can result in even more complex reaction mixtures. mdpi.com

Table 1: SEM-Deprotection Conditions and Outcomes for an Analogous 2-aryl-1H-pyrrolo[2,3-b]pyridine

Deprotection ReagentTemperatureYield of Desired ProductMajor Side Product(s)
Trifluoroacetic Acid (TFA)Room Temperature45%Multiple unisolated products
Trifluoroacetic Acid (TFA)Not specified13%Tricyclic 8-membered azaindole
BF₃-OEt₂Not specifiedLowComplex mixture

This data is derived from studies on the pyrrolo[2,3-b]pyridine isomer and is presented for illustrative purposes only. mdpi.com

Chemoselective Transformations

Achieving chemoselectivity between multiple reactive sites is crucial for efficient synthesis. In studies on 2-iodo-4-chloropyrrolopyridine, a key challenge was the preferential oxidative addition of palladium at the more reactive C-2 iodo-substituted position over the C-4 chloro-substituted position. nih.gov This reactivity dictates the synthetic strategy, necessitating the introduction of the C-2 aryl group via Suzuki-Miyaura coupling before attempting the C-4 amination via Buchwald-Hartwig coupling. nih.govnih.gov Attempting amination first on a di-halogenated precursor can be unsuccessful. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The success of cross-coupling reactions in pyrrolopyridine synthesis is highly dependent on the catalyst system and reaction conditions. For Suzuki-Miyaura couplings on related isomers, various palladium catalysts have been explored. The use of Pd₂(dba)₃ has proven effective for the chemoselective arylation at C-2. nih.gov For subsequent Buchwald-Hartwig aminations, catalyst systems such as Pd(OAc)₂/RuPhos have been identified as highly efficient, leading to high conversion rates in short reaction times. nih.gov The selection of solvents is also critical, with dried solvents like tert-butanol being necessary for the reaction to proceed effectively. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design and Scaffold Hopping Approaches in Drug Discovery

The pyrrolo[2,3-c]pyridine core, a bioisostere of purines and indoles, is a privileged scaffold in drug discovery. nih.gov Rational drug design, often aided by molecular modeling, has been pivotal in the development of derivatives of this scaffold. For instance, a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potassium-competitive acid blockers (P-CABs) based on docking models of their interaction with H+/K+-ATPase. nih.govjst.go.jp These models suggested that introducing substituents at the 1-position could allow the molecule to access two lipophilic sites and interact with polar residues, a hypothesis that led to the identification of potent inhibitors. nih.govjst.go.jp

Scaffold hopping is another powerful strategy employed in this context. It involves replacing the central core of a known active compound with a structurally different but functionally similar scaffold to discover new chemical entities with improved properties. The pyrrolo[2,3-d]pyrimidine scaffold, closely related to pyrrolo[2,3-c]pyridine, has been utilized in such approaches. For example, by combining structural elements from the known CSF1R inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, researchers have developed novel and potent inhibitors of this kinase. mdpi.comresearchgate.netnih.gov This strategy of molecular hybridization and scaffold hopping from known inhibitors can guide the development of improved drug candidates. mdpi.comresearchgate.net

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds based on the 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is highly sensitive to the nature and position of various substituents.

The amino group at the 7-position is a critical determinant of activity for certain biological targets. Studies on H+/K+-ATPase inhibitors have revealed that the basicity and the presence of a hydrogen atom on the nitrogen at this position are important for potent inhibition. jst.go.jp This is supported by the observation that replacing the essential benzylamino group with a benzyloxy group, or converting it to N-benzoyl (5b) or N-methylbenzyl (5a) derivatives, leads to a decrease in inhibitory activity. jst.go.jp It is hypothesized that an electrostatic interaction between the δ+ of the NH group and the δ- of the π electrons of a phenylalanine residue (Phe124) in the binding site is feasible and contributes to the compound's activity. jst.go.jp

Modifications with alkyl and aryl groups at various positions on the pyrrolo[2,3-c]pyridine scaffold have profound effects on biological activity.

In the pursuit of potent P-CABs, introducing substituents on the benzylamino group at the 7-position proved to be a successful strategy. While a 2-methyl group (5c) on the benzyl ring had no significant effect, the introduction of 2,6-dimethyl (5d) or 4-fluoro-2-methyl (5e) substituents resulted in a 2- to 3-fold increase in potency compared to the parent benzylamino compound (1). jst.go.jp Furthermore, introducing an alkyl group at the 1-position of the pyrrolo[2,3-c]pyridine core was explored to enhance inhibitory activity by targeting additional lipophilic pockets in the enzyme. jst.go.jp

In a different chemical series targeting Protein Kinase B (PKB), variations on a benzyl group attached to a piperidine ring, which in turn was connected to a related pyrrolo[2,3-d]pyrimidine scaffold, also showed significant SAR. While most substitutions on the benzyl group led to reduced affinity, the 2,4-dichlorobenzyl (12) and 2-naphthyl (18) analogs maintained potency similar to the parent compound. acs.org

The table below summarizes the H+/K+-ATPase inhibitory activity of several 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, highlighting the impact of substitutions at the 7-position. jst.go.jp

CompoundRIC50 (µM)
1 Benzylamino0.13
5a N-Methylbenzylamino0.82
5b N-Benzoylamino>10
5c (2-Methylbenzyl)amino0.12
5d (2,6-Dimethylbenzyl)amino0.045
5e (4-Fluoro-2-methylbenzyl)amino0.063
5f Indan-1-ylamino0.063
5g 1,2,3,4-Tetrahydronaphthalen-1-ylamino0.22

Data sourced from Yasuda, S. et al. (2012). jst.go.jp

The steric and electronic properties of substituents play a crucial role in determining the biological activity of this compound analogs.

Steric Effects: The size and spatial arrangement of substituents can dictate how well a molecule fits into its biological target's binding site. For instance, the increased potency of the 2,6-dimethyl (5d) and 4-fluoro-2-methylbenzyl (5e) derivatives as P-CABs is thought to be due to steric effects that maintain a preferred angle between the phenyl ring and the 1H-pyrrolo[2,3-c]pyridine core. jst.go.jp Conversely, when the benzyl carbon and the ortho-position of the phenyl ring were cyclized to form a tetrahydronaphthyl derivative (5g), the potency decreased. This is attributed to the larger ring system being unable to maintain this favored angle, highlighting a negative steric influence. jst.go.jp In studies on related pyrrolopyrimidines, the importance of the N-3 nitrogen for efficient CSF1R inhibition was confirmed, as its replacement with a carbon in the corresponding 7-azaindole led to a 20-fold decrease in potency, likely due to conformational and steric changes. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its target and elicits a biological response.

For derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine acting as P-CABs, a key conformational feature appears to be the relative angle between the substituted phenyl ring at the 7-amino position and the core heterocyclic scaffold. jst.go.jp Compounds that can readily adopt a "preferred angle" exhibit higher potency. The reduced activity of the tetrahydronaphthyl derivative (5g) is attributed to its conformational rigidity, which prevents it from achieving this optimal binding geometry. jst.go.jp

Physicochemical Properties and SAR

The physicochemical properties of a molecule, such as lipophilicity, solubility, and polarity, are intrinsically linked to its structure and have a major impact on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

In the development of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors, it was noted that exchanging carbo-aromatic rings with heteroaromatic rings, such as pyridyl fragments, is generally beneficial for ADME properties, partly due to an improvement in solubility. ntnu.no However, there is often a trade-off between these properties. For example, while high lipophilicity can enhance absorption across cell membranes, it often leads to poor aqueous solubility, which can be a significant hurdle in drug development. nih.gov

Influence of Molecular Polarity and Water Solubility on Biological Activity

The polarity and water solubility of pyrrolopyridine derivatives are critical factors that significantly influence their biological activity and pharmacokinetic profiles. Modifications that alter these properties can lead to enhanced target engagement and improved developability.

In the broader class of pyrrolopyridine compounds, increasing polarity through the introduction of specific functional groups has been shown to improve solubility, a key factor for in vivo studies. For instance, in a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives, the introduction of a hydroxyl group to create a 3-hydroxy analog resulted in both good in vitro activity and improved solubility mdpi.com. Furthermore, a highly soluble derivative from this series was selected for in vivo pharmacokinetic evaluation, underscoring the importance of this property mdpi.com.

While direct studies on this compound are limited, research on related 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives acting as potassium-competitive acid blockers (P-CABs) has shown that molecular modeling guided the introduction of substituents at the 1-position to interact with polar residues in the target enzyme nih.gov. This strategic placement of groups capable of forming polar interactions is essential for potent inhibitory activity nih.gov.

Table 1: Impact of Polar Groups on Pyrrolopyridine Analog Properties

Compound Series Modification Observed Effect
Pyrrolo[3,4-c]pyridine-1,3-diones Introduction of a 3-hydroxy group Improved solubility and good in vitro activity mdpi.com

Impact of Lipophilicity on Pharmacological Activity and Pharmacokinetic Profile

Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a key determinant of a drug molecule's absorption, distribution, metabolism, and excretion (ADME) properties. pg.edu.pl Optimizing lipophilicity is a central strategy in medicinal chemistry to balance potency with a favorable pharmacokinetic profile.

For derivatives of the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold, the optimization of lipophilic substituents was a critical step in developing potent and selective inhibitors of Protein Kinase B (PKB) nih.gov. The introduction of larger, lipophilic groups, such as a 4-tert-butyl substituent, led to a significant increase in selectivity (ca. 126-fold) while maintaining nanomolar potency nih.gov. However, an excess of lipophilicity can also lead to rapid clearance and low oral bioavailability, necessitating a careful balance nih.gov.

In the specific context of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, molecular modeling has been employed to guide the design of potent P-CABs. This modeling identified two lipophilic sites within the target's binding pocket, leading to the strategic introduction of substituents at the 1-position of the pyrrolopyridine core to engage with these sites nih.gov. This approach successfully yielded potent inhibitors, demonstrating that targeted modulation of lipophilicity is crucial for enhancing the pharmacological activity of this class of compounds nih.gov.

Table 2: Effect of Lipophilic Substitution on the Activity of Pyrrolopyridine Analogs

Compound Series Lipophilic Modification Impact on Activity/Selectivity
7H-Pyrrolo[2,3-d]pyrimidine derivatives Introduction of 2,4-dichloro substituents Increased selectivity for PKB over PKA (ca. 150-fold) nih.gov
7H-Pyrrolo[2,3-d]pyrimidine derivatives Introduction of a 4-tert-butyl group High selectivity for PKB (ca. 126-fold) nih.gov

Importance of Core Heterocycle Orientation and Nitrogen Atom Positions

The rigid, bicyclic structure of the pyrrolopyridine scaffold means that the orientation of the core and the precise placement of its nitrogen atoms are fundamental to its biological activity. Pyrrolopyridines exist as six distinct isomers, each with a unique arrangement of nitrogen atoms and ring fusion, which dictates the vector and geometry of substituent groups and their interactions with biological targets mdpi.comresearchgate.net. The pyrrolo[2,3-c]pyridine core is also known as a 6-azaindole researchgate.netnbuv.gov.ua.

The importance of the specific isomeric core is highlighted in SAR studies of related compounds. For example, when the pyrrolo[2,3-d]pyrimidine bicycle in a series of PKB inhibitors was replaced with 7-azaindole (pyrrolo[2,3-b]pyridine), a reduction in selectivity was observed nih.gov. This was attributed to the change in nitrogen position altering the preferred conformation and orientation of the piperidine substituent, thereby affecting crucial interactions within the kinase binding site nih.gov.

For the 1H-pyrrolo[2,3-c]pyridine-7-amine series, the core heterocycle's orientation is paramount for its function as a P-CAB. The design of these inhibitors was based on a molecular docking model where the pyrrolopyridine scaffold is precisely positioned within the H+,K+-ATPase enzyme. This specific orientation allows the amine at the 7-position and substituents at the 1-position to form key interactions with lipophilic and polar residues of the enzyme, leading to potent inhibition nih.gov. Any deviation from this specific core structure or its orientation would likely disrupt these critical binding interactions and result in a loss of activity.

Preclinical Biological Activities of 4 Methyl 1h Pyrrolo 2,3 C Pyridin 7 Amine Derivatives

Anti-Cancer Potential and Mechanisms

The anti-cancer properties of 4-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives are attributed to their ability to interfere with various cellular processes critical for tumor growth and survival. These mechanisms include the inhibition of key enzymes, suppression of cancer cell proliferation, modulation of signaling pathways, and induction of programmed cell death.

Kinase Inhibitory Activities

A prominent feature of this compound derivatives is their capacity to inhibit a range of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR): Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFRs. For instance, one such derivative, compound 4h , exhibited significant inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org Its activity against FGFR4 was less potent, with an IC50 value of 712 nM. rsc.org The development of these inhibitors was guided by the understanding of the binding mode of a parent compound within the FGFR1 kinase domain. rsc.org

Protein Kinase B (Akt/PKB): While direct inhibitory data for this compound derivatives on Akt/PKB is not extensively detailed in the reviewed literature, research on the structurally similar 7H-pyrrolo[2,3-d]pyrimidin-4-yl scaffold is informative. Derivatives of this latter scaffold have been identified as potent, ATP-competitive inhibitors of PKBβ. nih.gov For example, the compound CCT128930 , a 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, showed significant inhibition of PKBβ and was 28-fold selective over the related kinase PKA. nih.gov Further optimization of this series led to carboxamide derivatives with nanomolar inhibitory potency against PKB. nih.gov

Phosphoinositide 3-Kinase (PI3Kγ): Specific inhibitory data for this compound derivatives against the PI3Kγ isoform were not prominently available in the reviewed scientific literature. However, broader studies on related structures highlight the potential of this chemical class to target the PI3K pathway. For instance, a potent, brain-penetrant pan-class I PI3K/mTOR inhibitor, PQR309 , which is a 4,6-dimorpholino-1,3,5-triazine derivative, demonstrated a binding interaction with the hinge region of PI3Kγ. acs.org

Spleen Tyrosine Kinase (SYK): Detailed preclinical data concerning the direct inhibition of Spleen Tyrosine Kinase (SYK) by this compound derivatives was not found in the scope of the reviewed literature.

Fms-like Tyrosine Kinase 3 (FLT3): Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of FMS kinase, a related type III receptor tyrosine kinase. nih.gov One such derivative, compound 1r , was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM. nih.gov It also showed inhibitory activity against FLT3 (D835Y) with 42% inhibition at a 1 µM concentration. nih.gov Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of FLT3, with some compounds showing nanomolar inhibitory activities against FLT3-ITD mutant cancer cells. researchgate.net For instance, compound 9u from this series displayed significant FLT3 inhibitory activity and was more than 40-fold selective for FLT3 over c-Kit kinase. researchgate.net

Table 1: Kinase Inhibitory Activities of Selected Pyrrolo-pyridine and Pyrrolo-pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR17 rsc.org
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR29 rsc.org
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR325 rsc.org
Compound 1r (pyrrolo[3,2-c]pyridine derivative)FMS (CSF-1R)30 nih.gov
Compound 9u (pyrrolo[2,3-d]pyrimidine derivative)FLT3Nanomolar range researchgate.net

Antiproliferative Effects on Cancer Cell Lines

Derivatives based on the pyrrolo-pyridine and pyrrolo-pyrimidine scaffolds have demonstrated significant antiproliferative effects across a variety of cancer cell lines.

Tricyclic pyrrolo[2,3-d]pyrimidine derivatives have shown notable cytotoxic activity. For example, compounds 8f and 8g , which contain a bromine substituent and a pentamethylene side-ring, exhibited potent antitumor activity against the HT-29 colon cancer cell line with IC50 values of 4.55 µM and 4.01 µM, respectively. mdpi.com In another study, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and evaluated for their anti-cancer activity. Compound 10b showed strong cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 1.66 µM, while compound 9e was potent against the A549 lung cancer cell line with an IC50 of 4.55 µM. nih.gov

A series of 1H-pyrrolo[3,2-c]pyridine derivatives also displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 cell lines in vitro. nih.gov Compound 10t from this series was particularly potent, with IC50 values ranging from 0.12 to 0.21 µM across these cell lines. nih.gov Furthermore, the pyrrolo[3,2-c]pyridine derivative 1r showed strong potency against ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM. nih.gov

Table 2: Antiproliferative Effects of Selected Pyrrolo-pyridine and Pyrrolo-pyrimidine Derivatives on Cancer Cell Lines
Compound/Derivative SeriesCancer Cell LineIC50 (µM)Reference
Compound 8f (pyrrolo[2,3-d]pyrimidine derivative)HT-29 (Colon)4.55 mdpi.com
Compound 8g (pyrrolo[2,3-d]pyrimidine derivative)HT-29 (Colon)4.01 mdpi.com
Compound 10b (pyrrolo[2,3-d]pyrimidine-urea derivative)MCF-7 (Breast)1.66 nih.gov
Compound 9e (pyrrolo[2,3-d]pyrimidine-urea derivative)A549 (Lung)4.55 nih.gov
Compound 10t (1H-pyrrolo[3,2-c]pyridine derivative)HeLa (Cervical)0.12 nih.gov
Compound 10t (1H-pyrrolo[3,2-c]pyridine derivative)SGC-7901 (Gastric)0.15 nih.gov
Compound 10t (1H-pyrrolo[3,2-c]pyridine derivative)MCF-7 (Breast)0.21 nih.gov
Compound 1r (pyrrolo[3,2-c]pyridine derivative)Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78 nih.gov

Modulation of Cell Signaling Pathways (e.g., PI3K-PKB-mTOR)

The PI3K-PKB-mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common event in many cancers. nih.gov Derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-yl scaffold have been shown to modulate this pathway. For instance, the Akt inhibitor CCT128930 demonstrated inhibition of relevant molecular biomarkers within the PI3K-PKB-mTOR pathway in cellular assays. nih.gov The development of potent and orally bioavailable inhibitors from this class that modulate biomarkers of signaling through PKB in vivo highlights their therapeutic potential. nih.gov

Induction of Apoptosis and Inhibition of Cell Migration/Invasion

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several derivatives of the pyrrolo-pyrimidine scaffold have been shown to induce apoptosis in cancer cells.

A study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties found that compound 9e induced late apoptosis in the A549 lung cancer cell line. nih.gov This was accompanied by a reduction in the expression of the anti-apoptotic protein Bcl-2 and an enhancement in the expression of the pro-apoptotic protein Bax. nih.gov Similarly, a new series of halogenated ‘(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’ compounds were synthesized, and mechanistic investigations of the most potent compound, 5k , revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells. nih.gov This was associated with an increase in pro-apoptotic proteins caspase-3 and Bax, and downregulation of Bcl-2 activity. nih.gov

Furthermore, 1H-pyrrolo[3,2-c]pyridine derivatives have also been shown to cause G2/M phase cell cycle arrest and induce apoptosis. nih.gov In addition to inducing cell death, a 1H-pyrrolo[2,3-b]pyridine derivative, 4h , was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org

Immunomodulatory and Anti-Inflammatory Effects

Beyond their anti-cancer activities, derivatives of the this compound scaffold and related structures have demonstrated potential as immunomodulatory and anti-inflammatory agents, primarily through the inhibition of Janus kinases (JAKs).

Janus Kinase (JAK) Inhibition (e.g., JAK3, JAK1, JAK2)

The Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune and inflammatory responses. nih.gov Various pyrrolo-pyridine and pyrrolo-pyrimidine derivatives have been developed as potent JAK inhibitors.

Patents have described 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octanenitrile and related compounds as JAK inhibitors for the treatment of inflammatory and autoimmune disorders. wipo.int Computational studies have also been employed to design novel pyrrolopyridine derivatives as specific JAK1 inhibitors. nih.gov Furthermore, active metabolites of 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cylopentylpropanenitrile have been identified that modulate JAK activity. google.comgoogle.com The pyrrolo[2,3-b]pyridine-4-yl amines and pyrrolo[2,3-b]pyrimidin-4-yl amines are also classes of compounds that have been explored as JAK inhibitors. nih.gov

Inhibition of T-Cell Proliferation

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to this compound, have demonstrated activities consistent with the inhibition of T-cell proliferation. The antiproliferative effects of these compounds are often linked to their inhibition of key signaling pathways. acs.org For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). acs.org PKB is a critical enzyme in intracellular signaling pathways that regulate cell growth and survival, and its inhibition is a primary driver for the antiproliferative effects of these compounds. acs.org

Furthermore, certain pyrrolo[2,3-d]pyrimidone nucleosides have been shown to modulate cytokine production in human T-cells, which can indirectly influence proliferation. nih.gov One such derivative, 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine, caused a significant suppression of Interleukin-2 (IL-2) by 54%. nih.gov Since IL-2 is a potent T-cell growth factor, its suppression is indicative of antiproliferative potential. nih.gov

Modulation of Cytokine Release (e.g., Tumor Necrosis Factor-alpha (TNF-α))

Derivatives based on the pyrrolopyridine and pyrrolopyrimidine core structures have shown significant ability to modulate the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were evaluated for their biological activity, leading to the identification of a potent inhibitor of TNF-α release. nih.gov Specifically, compound 11h from this series significantly inhibited the release of TNF-α from macrophages that were stimulated by pro-inflammatory agents. nih.gov

In a separate study, pyrrolo[2,3-d]pyrimidone nucleosides were assessed for their ability to suppress Type 1 cytokines in activated human T-cells. nih.gov The compound 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine (referred to as 16c) demonstrated a substantial 55% suppression of TNF-α. nih.gov Another analogue (16b) also showed a notable 26% reduction in TNF-α levels. nih.gov This activity is linked to a strict structural requirement for the nucleoside, where modifications to the ribofuranose moiety could abolish the effect. nih.gov The mechanism for TNF-α suppression by related compounds is sometimes linked to the inhibition of Phosphodiesterase 4B (PDE4B), as gene knockout studies have established a connection between PDE4B and the production of TNF-α. nih.gov

Compound Class/DerivativeEffect on TNF-αCell TypeSource
1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11h)Significantly inhibited releaseMacrophages nih.gov
7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine (16c)55% suppressionHuman T-Cells nih.gov
Compound 16b (pyrrolo[2,3-d]pyrimidone nucleoside)26% suppressionHuman T-Cells nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammation and other cellular processes. nih.gov A study detailing the synthesis and structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives identified compounds with a preference for PDE4B inhibition. nih.gov The lead compound, 11h, was highlighted as a PDE4B-preferring inhibitor with acceptable in vitro ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Research into related heterocyclic systems has also yielded selective PDE4B inhibitors. nih.gov For example, analogues of 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine were synthesized and shown to possess a greater affinity and selectivity for PDE4B over the related PDE4D isoform. nih.gov The development of selective PDE4B inhibitors is considered a key therapeutic strategy, as the inhibition of other PDE4 isoforms like PDE4D has been linked to undesirable side effects. nih.gov

Anti-Infective Properties

Antimycobacterial Activity

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have emerged as a promising class of agents against Mycobacterium tuberculosis. A library of these derivatives was synthesized and screened, revealing sixteen compounds with in vitro activity. nih.gov The most potent among them was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which displayed a minimum inhibitory concentration (MIC90) value of 0.488 µM and was non-cytotoxic to Vero cells. nih.gov

Other related structures also exhibit antimycobacterial properties. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones represent a novel class that targets mycobacterial respiration by inhibiting the cytochrome bc1 complex. acs.org Additionally, a pyrrole-2-carboxylate pharmacophore was identified as a key feature in a compound with a MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov

Compound/DerivativeMIC (Minimum Inhibitory Concentration)Target/OrganismSource
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine0.488 µM (MIC90)M. tuberculosis (GFP reporter strain) nih.gov
N-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine3.9 µM (MIC90)M. tuberculosis (GFP reporter strain) nih.gov
N-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine3.9 µM (MIC90)M. tuberculosis (GFP reporter strain) nih.gov
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate0.7 µg/mLM. tuberculosis H37Rv nih.gov
4-(pyridin-4-yl) thieno[2,3-d]pyridazine12.5 μg/mLM. tuberculosis latamjpharm.org

Antibacterial Activity Against Gram-Negative and Gram-Positive Pathogens

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated notable antibacterial activity. In a screening of newly synthesized compounds, several derivatives showed excellent activity against the Gram-positive bacterium Staphylococcus aureus and moderate activity against the Gram-negative Escherichia coli. researchgate.net Compounds designated as 3b, 3c, and 7e were particularly effective against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which compared favorably to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net

In general, pyrrole-containing heterocyclic compounds are known to exhibit broad-spectrum antibacterial action, although they are often more effective against Gram-positive pathogens. nih.gov For example, the compound 2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrile was found to be as active as gentamicin (B1671437) against strains of Staphylococcus aureus. nih.gov Other derivatives, such as certain substituted Mannich bases, have shown activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species with MIC values in the range of 6.25–12.5 μg/mL. nih.gov

Compound Class/DerivativeActivity (MIC)Target Pathogen(s)Source
Pyrrolo[2,3-d]pyrimidines (3b, 3c, 7e)0.31 mg/mLStaphylococcus aureus researchgate.net
2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrileEqual to gentamicinStaphylococcus aureus nih.gov
Substituted Mannich bases (12, 15, 16, 17)6.25–12.5 μg/mLB. subtilis, S. aureus, P. aeruginosa, E. coli nih.gov

Antiviral Properties

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key structural feature in the design of novel antiviral agents. A study focused on discovering inhibitors of the Zika virus (ZIKV), a flavivirus, identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a promising new chemotype. mdpi.com These compounds, including specific derivatives labeled as 1, 8, and 11, also showed inhibitory activity against the related dengue virus (DENV), suggesting they may act through a common mechanism against flaviviruses. mdpi.com

Other research has explored different substitutions on this core structure for antiviral applications. A series of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines were synthesized and tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov While most showed only slight activity, two compounds, 2,4-dichloro-7-[(2-hydroxyethoxy)-methyl]pyrrolo[2,3-d]pyrimidine (13) and its protected acyclic precursor (12), were found to be slightly more active against HCMV than the reference drug acyclovir, though they were inactive against HSV-1. nih.gov

Gastrointestinal Targets

Derivatives of the this compound scaffold have been investigated for their potential in treating gastrointestinal disorders. A key area of this research has been their activity as potassium-competitive acid blockers.

A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potential potassium-competitive acid blockers (P-CABs). uni.lu These compounds function by inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. The research was guided by molecular modeling, which suggested that introducing a substituent at the 1-position of the pyrrolo[2,3-c]pyridine core could allow the molecule to interact with both lipophilic and polar residues within the enzyme. uni.lu

The in vitro inhibitory activity of these synthesized derivatives was evaluated against H+/K+-ATPase derived from porcine gastric vesicles. Several of the derivatives demonstrated potent inhibition of the enzyme. The in vivo efficacy was subsequently tested in rats, where the compounds were assessed for their ability to inhibit gastric acid secretion stimulated by histamine. uni.lu The findings from these studies indicated that the 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives are a promising class of lead compounds for the development of new P-CABs. uni.lu

The table below summarizes the in vitro H+/K+-ATPase inhibitory activities of selected derivatives from the study.

CompoundR¹ SubstituentR² SubstituentH+/K+-ATPase Inhibition IC₅₀ (µM)
8a HH>30
8b MeH1.1
8c EtH0.44
8d n-PrH0.28
8e CH₂CH₂OMeH0.16
8f CH₂CH₂OHH0.38
8g CH₂C≡CHH0.12
8h CH₂CH₂SMeH0.16
8i CH₂CH₂S(O)MeH0.057
8j (R)-CH₂CH(OH)MeH0.19
8k (S)-CH₂CH(OH)MeH0.11
8l CH₂CH₂FH0.098
8m CH₂CHF₂H0.12
8n HMe>30
8o MeMe0.078
8p EtMe0.046

Data sourced from a 2014 study by Arikawa et al. on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as P-CABs. uni.lu

Neuroprotective Investigations

Based on a comprehensive review of available scientific literature, there are no specific preclinical studies focused on the neuroprotective activities of this compound or its direct derivatives.

Computational Chemistry and Molecular Modeling in Pyrrolo 2,3 C Pyridin 7 Amine Research

Ligand-Protein Docking Studies

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

There are no specific ligand-protein docking studies published in the scientific literature that detail the binding modes of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine with any target enzymes, such as kinases or phosphodiesterases. While research exists on related pyrrolopyridine isomers, this data is not applicable to the specific scaffold of the requested compound.

As no docking studies have been published, there is no available information elucidating the specific interactions between This compound and the amino acid residues within the binding pockets of any protein targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide lead optimization.

A search of scientific databases reveals no published QSAR studies specifically involving This compound . Therefore, no predictive models for its biological activity based on its structural features are available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of a ligand-protein complex over time. These simulations can help to assess the stability of binding modes predicted by docking studies.

There are no molecular dynamics simulation studies in the available literature that focus on This compound and its potential interactions with protein targets.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Lead optimization involves the iterative design and evaluation of analogs of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

No virtual screening campaigns or lead optimization studies that specifically report on This compound have been identified in the public domain.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H-NMR: In ¹H-NMR spectra of analogous pyrrolopyrimidine structures, specific proton signals are expected. For instance, in related 7H-pyrrolo[2,3-d]pyrimidine derivatives, the proton at the C2 position typically appears as a singlet around δ 8.27 ppm. rsc.org The protons on the pyrrole (B145914) ring also show characteristic shifts. The methyl group protons at the C4 position would likely resonate as a singlet in the upfield region of the spectrum. The amine (NH₂) protons often present as a broad singlet. rsc.org

¹³C-NMR: The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. For similar pyrrolopyrimidine cores, the carbon atoms of the pyrimidine (B1678525) ring show resonances at distinct downfield shifts, for example, C4 at δ 157.0 ppm, C2 at δ 152.8 ppm, and C6 at δ 149.8 ppm. rsc.org The carbon atoms of the pyrrole ring would also have characteristic chemical shifts. The methyl group's carbon would appear at a significantly upfield chemical shift, typically around 31.5 ppm for a methyl group attached to a nitrogen atom in the ring system. rsc.org

Table 1: Representative NMR Data for Analogous Pyrrolopyrimidine Compounds

Nucleus Functional Group Expected Chemical Shift (δ) ppm
¹H Pyrimidine-H (C2-H) ~8.3
Pyrrole-H ~6.9 - 7.1
Amine-H (NH₂) Broad singlet
Methyl-H (CH₃) ~2.3 - 3.8
¹³C Pyrimidine-C (C4) ~157.0
Pyrimidine-C (C2) ~152.8
Pyrimidine-C (C6) ~149.8
Pyrrole-C ~102.0 - 124.7
Methyl-C (CH₃) ~31.5

Note: Data is based on analogous structures like 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and may vary for the specific compound. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The primary amine (NH₂) group is expected to show two characteristic stretching vibrations (symmetric and anti-symmetric) in the region of 3400-3300 cm⁻¹. wpmucdn.com The N-H bending vibration typically appears around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic aromatic rings are expected in the 1650-1450 cm⁻¹ region. wpmucdn.comnih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Stretch 3400 - 3300
Primary Amine (N-H) Bend 1650 - 1580
Aromatic C-H Stretch > 3000
Alkyl C-H (Methyl) Stretch < 3000
Aromatic C=C / C=N Stretch 1650 - 1450

Note: Ranges are based on typical values for the specified functional groups. wpmucdn.com

Mass Spectrometry (MS) Applications (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used to generate intact molecular ions. For this compound, the most prominent ion observed would be the protonated molecule, [M+H]⁺. This technique is frequently coupled with liquid chromatography (LC-MS) to analyze reaction outcomes and purity. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For a related compound, N-methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the calculated m/z for [M+H]⁺ was 414.1654, with the found value being 414.1655, demonstrating the precision of this method. nih.gov For this compound (C₈H₉N₃), HRMS would be used to confirm its exact mass.

Table 3: Mass Spectrometry Data for a Representative Pyrrolopyrimidine Analog

Technique Ion Calculated m/z Found m/z
HRMS (ESI+) [M+H]⁺ 414.1654 414.1655

Note: Data corresponds to N-methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.gov

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of compounds like this compound. A typical HPLC analysis involves injecting a solution of the compound onto a column, often a reversed-phase C18 column. acs.org The compound is then eluted with a mobile phase, which is usually a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. acs.orgptfarm.pl The elution is monitored by a UV detector, typically at a wavelength like 254 nm. acs.org The purity is determined by the relative area of the peak corresponding to the target compound. For many final compounds in research, a purity of >95% is required. acs.org

Table 4: Example HPLC Conditions for Analysis of Related Heterocyclic Compounds

Parameter Condition
Column C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 µm)
Mobile Phase Acetonitrile/Water with 0.1% TFA
Flow Rate 0.6 mL/min
Detection UV at 254 nm

Note: Conditions are based on methods used for similar compounds and may require optimization. acs.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₉N₃ for this compound) to confirm the empirical formula. For a related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine (C₁₂H₉N₃), the calculated elemental composition was C, 74.21%; H, 4.40%; N, 21.34%. researchgate.net This comparison is a crucial checkpoint for verifying the identity and purity of a synthesized compound.

Table 5: Theoretical Elemental Composition for this compound (C₈H₉N₃)

Element Symbol Calculated %
Carbon C 65.28
Hydrogen H 6.16
Nitrogen N 28.55

Note: These are theoretical values. Experimental values would be obtained from an elemental analyzer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.